Disopyramide hydrochloride

描述

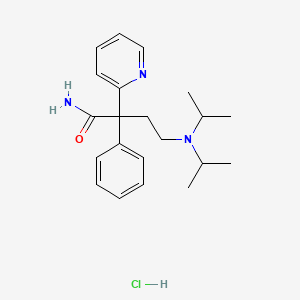

alpha-(2-(Bis(1-methylethyl)amino)ethyl)-alpha-phenyl-2-pyridineacetamide hydrochloride is a chiral acetamide derivative featuring a bis(1-methylethyl)amino (diisopropylamino) group, a phenyl-substituted pyridine backbone, and a hydrochloride salt. First disclosed in a 1983 patent by G.D. Searle & Co., this compound is synthesized via a multi-step process involving condensation reactions and stereoselective resolution to isolate the (-)-enantiomer, which is pharmacologically active . While the patent highlights the phosphate salt as the preferred formulation, the hydrochloride salt remains a viable alternative due to its stability and solubility profile.

属性

CAS 编号 |

54687-36-4 |

|---|---|

分子式 |

C21H30ClN3O |

分子量 |

375.9 g/mol |

IUPAC 名称 |

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;hydrochloride |

InChI |

InChI=1S/C21H29N3O.ClH/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);1H |

InChI 键 |

QFCSSPXLFBDRQQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.Cl |

相关CAS编号 |

3737-09-5 (Parent) |

产品来源 |

United States |

准备方法

The synthesis of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide involves several key steps:

Arylating Benzylcyanide: The process begins with the arylation of benzylcyanide using 2-chloropyridine in the presence of sodium amide.

Hydrolysis and Salt Formation: The intermediate product undergoes hydrolysis and is then converted into its phosphate salt form.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

Key Reaction Pathways

While explicit reaction schemes for this compound are not detailed in sources, analogous syntheses of related compounds (e.g., Disopyramide) and structural analysis inform the following steps:

Step 1: Formation of the Pyridine-Acetamide Core

-

Pyridineacetic acid is likely the starting material, with the carboxylic acid group activated (e.g., via esterification) for amide bond formation.

-

Reaction with an amine (e.g., bis(1-methylethyl)amine ) under coupling conditions (e.g., HATU, DCC) would yield the acetamide intermediate .

Step 3: Chiral Resolution

-

The compound’s chiral center (as indicated by the C@@ notation in SMILES) suggests stereospecific synthesis or resolution via chromatography .

Reactivity and Stability

-

Amide Bond Stability : The acetamide group is stable under basic conditions but may hydrolyze under acidic or enzymatic conditions.

-

Amino Group Reactivity : The tertiary amine (bis(1-methylethyl)amino) is less reactive than primary amines but may undergo quaternization in strong acids/bases .

-

Pyridine Ring Reactivity : Substituted pyridines are generally stable but can undergo electrophilic substitution under harsh conditions .

科学研究应用

Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide has several scientific research applications:

作用机制

Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide exerts its effects by blocking sodium channels in the myocardium, which prolongs the action potential duration and increases the effective refractory period . It also inhibits HERG-encoded potassium channels, contributing to its anti-arrhythmic properties . The compound’s molecular targets include sodium and potassium channels, which are crucial for maintaining cardiac rhythm .

相似化合物的比较

Structural Differences

- The pyridine ring may contribute to π-π stacking interactions with biological targets .

- Piperidinium Analog (): A rigid piperidinium moiety replaces the flexible diisopropylamino group, which may alter receptor binding kinetics. The benzylidene group introduces additional aromaticity, possibly affecting metabolic stability .

- Ritalinic Acid Hydrochloride : Features a carboxylic acid group instead of an acetamide, increasing polarity and reducing lipophilicity. This structural difference limits CNS penetration, aligning with its role as a methylphenidate metabolite .

Pharmacological and Pharmacokinetic Profiles

Pharmacological Activity

- Target Compound: Likely modulates monoamine transporters (e.g., dopamine, norepinephrine) due to structural similarities to psychostimulants like methylphenidate. The diisopropylamino group may enhance selectivity for specific transporter isoforms .

- Ritalinic Acid : Lacks intrinsic stimulant activity but serves as a biomarker for methylphenidate compliance monitoring due to its metabolic origin .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. However, the phosphate salt (preferred per the patent) may offer superior solubility in physiological buffers .

- Lipophilicity: The diisopropylamino group in the target compound increases logP relative to Ritalinic Acid, favoring CNS uptake. The piperidinium analog’s benzylidene group may counterbalance its polar piperidinium moiety, resulting in moderate lipophilicity .

Research Findings and Clinical Implications

- Target Compound : Preclinical studies (inferred from patent claims) likely demonstrate efficacy in animal models of CNS disorders. Its enantiomeric purity (>99% ee for the (-)-isomer) suggests optimized receptor engagement .

- Piperidinium Analog : Classified as a research chemical with 96% purity, indicating exploratory use in early-stage pharmacological assays .

- Ritalinic Acid: Clinically validated as a non-active metabolite, with pharmacokinetic studies confirming its utility in monitoring methylphenidate therapy adherence .

常见问题

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (e.g., 70–80°C) during alkylation to enhance reaction kinetics while avoiding decomposition.

- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) to reduce side reactions observed in similar syntheses .

- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity product.

Basic Question: How should researchers characterize the structural purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirm the presence of the pyridine ring (δ 8.5–7.5 ppm), bis(isopropyl)amino group (δ 3.2–3.5 ppm for N-CH2, δ 1.1–1.3 ppm for CH(CH3)2), and phenyl protons (δ 7.3–7.5 ppm).

- 13C NMR : Identify carbonyl (δ ~170 ppm), pyridine carbons (δ 120–150 ppm), and quaternary carbons.

- High-Performance Liquid Chromatography (HPLC) :

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min.

- Detection : UV at 254 nm for pyridine and aromatic moieties.

- Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]+ and chloride adducts .

Advanced Question: What strategies resolve contradictions between in vitro binding affinity and in vivo pharmacokinetic data for this compound?

Methodological Answer:

Discrepancies often arise from solubility, protein binding, or metabolic instability.

Solubility Enhancement : Test hydrochloride salt formulations in biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions. Adjust pH to 3–4 for optimal dissolution .

Plasma Protein Binding : Use equilibrium dialysis to measure free fraction. High binding (>90%) may reduce in vivo efficacy despite strong in vitro activity.

Metabolic Profiling : Conduct microsomal stability assays (human/rodent liver microsomes) with LC-MS/MS to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Advanced Question: How can researchers design experiments to quantify degradation products under accelerated stability conditions?

Methodological Answer:

Forced Degradation Studies :

- Thermal Stress : Heat at 40–60°C for 14 days in solid and solution states.

- Hydrolytic Conditions : Expose to 0.1N HCl/NaOH at 25°C for 24 hours.

- Oxidative Stress : Treat with 3% H2O2 for 24 hours.

Analytical Workflow :

- HPLC-DAD/MS : Use a gradient method (10–90% acetonitrile in 20 min) to separate degradation products. Compare retention times and MS fragmentation patterns to known impurities (e.g., dealkylated or oxidized analogs) .

- Quantification : Calibrate with reference standards (e.g., Ethylphenidate Hydrochloride as a structural analog for method validation) .

Advanced Question: What computational and experimental approaches validate the compound’s interaction with neuronal receptors?

Methodological Answer:

Molecular Docking :

- Target Selection : Focus on receptors with pyridine/acetamide affinity (e.g., nicotinic acetylcholine or sigma receptors).

- Software : Use AutoDock Vina with crystal structures (PDB: 4PQH for nAChR) to predict binding poses.

In Vitro Binding Assays :

- Radioligand Displacement : Use [3H]-epibatidine for nAChR or [3H]-DTG for sigma receptors. Calculate IC50 values and compare to docking results.

- Functional Assays : Measure intracellular Ca2+ flux in SH-SY5Y cells to confirm receptor activation/inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。